Cas no 97-36-9 (2,4-Dimethylacetoacetanilide)

2,4-Dimethylacetoacetanilide structure
2,4-Dimethylacetoacetanilide structure
Nombre del producto:2,4-Dimethylacetoacetanilide
Número CAS:97-36-9
MF:C12H15NO2
Megavatios:205.253003358841
MDL:MFCD00039836
CID:34899
PubChem ID:222464

2,4-Dimethylacetoacetanilide Propiedades químicas y físicas

Nombre e identificación

    • N-(2,4-Dimethylphenyl)-3-oxobutanamide
    • AAMX
    • 2',4'-dimethylacetoacetanilide
    • acetoacet-m-xylidide
    • n-(2,4-dimethylphenyl)-3-oxobutyramide
    • 2',4'-Acetoacetoxylidide
    • 2,4-Dimethylacetoacetanilide
    • ',4'-Dimethylacetoacetanilide
    • 4'-Dimethylacetoacetanilide
    • 2-Dicyclohexylphosphino-2'-(N,N-diMethylaMino)biphenyl
    • AAM
    • Acetoaceto-m-xylidide
    • Acetoacetyl-m-xylidide
    • 2,4-Acetoacetxylidide
    • 2,4-Acetoacetoxylidide
    • Butanamide, N-(2,4-dimethylphenyl)-3-oxo-
    • Acetoacetic acid m-xylidide
    • N-Acetoacetyl-2,4-xylidine
    • 1-Acetoacetylamino-2,4-dimethylbenzene
    • m-Acetoacetoxylidide
    • Acetoacet-2,4-dimethylphenyl
    • Acetoacetanilide, 2',4'-dimethyl-
    • 3-Oxo-N-(2,4-methylphenyl)butanamide
    • 84GV
    • 2′,4′-Acetoacetoxylidide (6CI, 7CI, 8CI)
    • N-(2,4-Dimethylphenyl)-3-oxobutanamide (ACI)
    • 2′,4′-Dimethylacetoacetanilide
    • N-(2,4-Dimethylphenyl)acetoacetamide
    • NSC 8398
    • o,p-Dimethylacetoacetanilide
    • EN300-18246
    • 84GV04HEUG
    • Butanamide, N-(2,4,-dimethylphenyl)-3-oxo
    • CAS-97-36-9
    • NCGC00164201-01
    • CS-0067139
    • N-(2,4-dimethylphenyl)-3-oxo-butyric acid amide
    • UNII-84GV04HEUG
    • Q27269525
    • NS00009606
    • E77599
    • N-(2,4-Dimethylphenyl)-3-oxobutanamide #
    • F0001-2304
    • SCHEMBL295936
    • W-100110
    • DTXSID4040719
    • EC 202-576-0
    • N-Acetoacetyl-2,4-xilidide
    • Butanamide,4-dimethylphenyl)-3-oxo-
    • m-Acetoaceto-Xylidide
    • STK301606
    • AKOS000120893
    • DTXCID2020719
    • N-Acetoacetyl-2,4-xylidine 100 microg/mL in Acetonitrile
    • NSC-8398
    • BS-4159
    • 3-12-00-02484 (Beilstein Handbook Reference)
    • BRN 2110911
    • N-ACETOACETYL-M-XYLIDIN
    • 97-36-9
    • MFCD00039836
    • NCGC00255500-01
    • EINECS 202-576-0
    • Tox21_302083
    • N-(2,4-Dimethylphenyl)-3-oxobutyramide, 99.5%
    • CHEMBL1877137
    • N-(24-Dimethylphenyl)-3-oxobutyramide
    • NSC8398
    • MDL: MFCD00039836
    • Renchi: 1S/C12H15NO2/c1-8-4-5-11(9(2)6-8)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15)
    • Clave inchi: HGVIAKXYAZRSEG-UHFFFAOYSA-N
    • Sonrisas: O=C(CC(C)=O)NC1C(C)=CC(C)=CC=1

Atributos calculados

  • Calidad precisa: 205.11000
  • Masa isotópica única: 205.11
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 3
  • Complejidad: 250
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 1.9
  • Superficie del Polo topológico: 46.2
  • Recuento de constructos de variantes mutuas: 8

Propiedades experimentales

  • Color / forma: White crystalline powder.
  • Denso: 1.24
  • Punto de fusión: 88-91 ºC
  • Punto de ebullición: 343.93°C (rough estimate)
  • Punto de inflamación: 171 °C
  • índice de refracción: 1.5160 (estimate)
  • PSA: 46.17000
  • Logp: 2.29400
  • Disolución: Not determined

2,4-Dimethylacetoacetanilide Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302,H319
  • Declaración de advertencia: P305+P351+P338
  • Wgk Alemania:1
  • Código de categoría de peligro: R22: harmful if swallowed.
  • Instrucciones de Seguridad: S24/25
  • Rtecs:AK4585000
  • Señalización de mercancías peligrosas: Xn
  • Términos de riesgo:R22
  • Condiciones de almacenamiento:Store at room temperature

2,4-Dimethylacetoacetanilide Datos Aduaneros

  • Código HS:2924299090
  • Datos Aduaneros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2,4-Dimethylacetoacetanilide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
City Chemical
929P-100GM
2',4'-Acetoacetoxylidide
97-36-9 practical
100gm
$95.82 2023-09-19
City Chemical
929P-250GM
2',4'-Acetoacetoxylidide
97-36-9 practical
250gm
$178.39 2023-09-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N49710-25g
N-(2,4-Dimethylphenyl)-3-oxobutanamide
97-36-9
25g
¥36.0 2021-09-08
TRC
D481205-5g
N-(2,4-Dimethylphenyl)-3-oxobutanamide
97-36-9
5g
$ 129.00 2023-09-07
abcr
AB336386-100g
2',4'-Dimethylacetoacetanilide, 98%; .
97-36-9 98%
100g
€72.90 2024-04-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D101375-250g
2,4-Dimethylacetoacetanilide
97-36-9 99%
250g
¥87.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-SR436-100g
2,4-Dimethylacetoacetanilide
97-36-9 99%
100g
¥100.0 2022-06-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D101375-100g
2,4-Dimethylacetoacetanilide
97-36-9 99%
100g
¥55.90 2023-09-03
abcr
AB336386-25 g
2',4'-Dimethylacetoacetanilide, 98%; .
97-36-9 98%
25g
€68.80 2022-08-31
Enamine
EN300-18246-0.25g
N-(2,4-dimethylphenyl)-3-oxobutanamide
97-36-9 95%
0.25g
$19.0 2023-09-19

2,4-Dimethylacetoacetanilide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Benzene ;  reflux
Referencia
Unexpected formation of new bicyclic γ-lactams by dimerization of α-chloroacetoacetanilides
Han, Minsoo; Nam, Kee-Dal; Hahn, Hoh-Gyu; Shin, Dongyun, Tetrahedron Letters, 2008, 49(35), 5217-5219

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Water ;  reflux
Referencia
Method for the continuous production of acetoacetic acid arylamides via the addition reaction of optionally substituted primary and secondary aryl amines with diketene in the presence of water and using reactive distillation
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
Referencia
Process for preparation of polysubstituted 4H-pyran compounds
, China, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Ethanol ;  1.5 h, 23 °C; 3 h, 40 °C; 40 °C → 6 °C
Referencia
Process for preparation of acetoacetanilide derivatives via acetoacetylation of anilines
, China, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  8 h, 120 °C
Referencia
Synthesis and antimicrobial screening of pyrimidine derivatives
Parmar, J. M.; Parikh, A. R., Organic Chemistry: An Indian Journal, 2008, 4(6-8), 412-414

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  8 h, reflux
Referencia
Phenothiazinyldihydropyrimidines as anticancer agents and process of preparation thereof
, India, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Sodium hydroxide Solvents: Toluene ,  Water ;  12 h, reflux
Referencia
An efficient synthesis, characterization, and antimicrobial screening of tetrahydropyrimidine derivatives
Godhani, Dinesh R.; Dobariya, Purvesh B.; Jogel, Anand A.; Sanghani, Anil M.; Mehta, Jignasu P., Medicinal Chemistry Research, 2014, 23(5), 2417-2425

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Sodium hydroxide ,  Water Solvents: Toluene ;  24 h, reflux
Referencia
Synthesis, characterization, anti bacterial and antifungal activity of some novel pyrazole derivative
Shah, Nilay; Karia, Denish C., Chemistry & Biology Interface, 2018, 8(5), 284-293

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Sodium hydroxide Solvents: Toluene ;  10 - 15 h, 110 °C
Referencia
Synthesis, screening for antitubercular activity and 3D-QSAR studies of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides
Virsodia, Vijay; Pissurlenkar, Raghuvir R. S.; Manvar, Dinesh; Dholakia, Chintan; Adlakha, Priti; et al, European Journal of Medicinal Chemistry, 2008, 43(10), 2103-2115

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  8 h, reflux
Referencia
Phenothiazine and amide-ornamented novel nitrogen heterocyclic hybrids: synthesis, biological and molecular docking studies
Sivaramakarthikeyan, Ramar; Karuppasamy, Ayyanar; Iniyaval, Shunmugam; Padmavathy, Krishnaraj; Lim, Wei-Meng; et al, New Journal of Chemistry, 2020, 44(10), 4049-4060

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Ethanol ,  Water
Referencia
Continuous process and solvents for the preparation of acetoacetanilides from anilines and diketene
, European Patent Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Titania Solvents: 1H-Imidazolium, 1-methyl-3-nitro-, salt with trinitromethane (1:1) ;  4 h, 90 °C
Referencia
TiO2 nanoparticles supported synthesis of acetoacetanilide derivatives in green media
Goswami, P. G.; Dhadda, S.; Yadav, K.; Jangid, D. K.; Guleria, A.; et al, Research Journal of Chemistry and Environment, 2021, 25(5), 127-134

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Sodium hydroxide Solvents: Toluene ;  4 - 10 h, 110 °C
Referencia
Synthesis and characterization of esters and amides of 3-arylaminobut-2-enoic acid via solvent-free condensation
Lu, Yun; Cui, Liang; Sun, Zhi-ming; Lei, Jun-yu; Yi, Jian-jun; et al, Huaxue Shiji, 2019, 41(3), 274-282

Métodos de producción 14

Condiciones de reacción
1.1 0 - 5 °C; 12 - 20 °C; 2 h, -5 °C
Referencia
Production process of diethylaniline
, China, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Solvents: Ethanol ;  2 h, 30 °C; 3 h, 40 °C
Referencia
Synthesis and crystallization method of N-acetoacetyl aniline-series compound
, China, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Sodium hydroxide Solvents: Toluene ;  15 h, 120 °C
Referencia
Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Naveen, S.; Adlakha, Priti; Dholakia, Chintan; Shah, Anamik; Sridhar, M. A.; et al, Structural Chemistry, 2006, 17(6), 569-575

Métodos de producción 17

Condiciones de reacción
1.1 Catalysts: Triethylamine Solvents: Benzene ;  4 h, reflux
Referencia
Synthesis and biological evaluation of 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives as potential MERS-CoV inhibitors
Yoon, Ji Hye; Lee, Jun Young; Lee, Jihye; Shin, Young Sup; Jeon, Sangeun; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(23),

Métodos de producción 18

Condiciones de reacción
1.1 Catalysts: Potassium hydroxide Solvents: Toluene ;  24 h, reflux
Referencia
Synthesis of thiazolo[3,2-a]pyrimidine molecules, in-vitro cytotoxic evaluation and molecular docking studies
Jadeja, Jaysinh; Savant, Mahesh, Journal of the Iranian Chemical Society, 2023, 20(7), 1491-1502

Métodos de producción 19

Condiciones de reacción
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Xylene ;  heated
Referencia
Study on reaction of substituted 4-methylquinolin-2(1H)-ones with sodium azide
Duan, Le The; Thanh, Nguyen Dinh; Nguyet, Nguyen Thi Minh; Hoai, Le Thi; Ha, Nguyen Thi Thu, International Electronic Conference on Synthetic Organic Chemistry, 2017, (2017), 1-6

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  8 h, rt → reflux
Referencia
Phenothiazine and amide-ornamented dihydropyridines via a molecular hybridization approach: design, synthesis, biological evaluation and molecular docking studies
Sivaramakarthikeyan, Ramar; Iniyaval, Shunmugam; Padmavathy, Krishnaraj; Liew, Hui-Shan; Looi, Chin-King; et al, New Journal of Chemistry, 2019, 43(43), 17046-17057

2,4-Dimethylacetoacetanilide Raw materials

2,4-Dimethylacetoacetanilide Preparation Products

2,4-Dimethylacetoacetanilide Literatura relevante

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